2-(4-BROMOPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
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Overview
Description
2-(4-BROMOPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a synthetic organic compound that features a bromophenoxy group and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Bromophenoxy Intermediate: This step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to form the bromophenoxy intermediate.
Formation of the Tetrahydroisoquinoline Intermediate: This step involves the reduction of isoquinoline to form 1,2,3,4-tetrahydroisoquinoline.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the tetrahydroisoquinoline intermediate under suitable reaction conditions, such as the presence of a base and a solvent, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate the activity of certain receptors by binding to their ligand-binding sites.
Signal Transduction: The compound may affect signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
2-(4-BROMOPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
2-(4-CHLOROPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE: This compound has a chlorine atom instead of a bromine atom in the phenoxy group.
2-(4-FLUOROPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE: This compound has a fluorine atom instead of a bromine atom in the phenoxy group.
2-(4-METHOXYPHENOXY)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE: This compound has a methoxy group instead of a bromine atom in the phenoxy group.
These similar compounds may have different chemical and biological properties due to the presence of different substituents in the phenoxy group.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-5-7-16(8-6-15)21-12-17(20)19-10-9-13-3-1-2-4-14(13)11-19/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVCHQGJXNNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788422 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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